2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)-
CAS No.:
Cat. No.: VC19787409
Molecular Formula: C19H23NO
Molecular Weight: 281.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H23NO |
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Molecular Weight | 281.4 g/mol |
IUPAC Name | 5-methoxy-N-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
Standard InChI | InChI=1S/C19H23NO/c1-14(15-7-4-3-5-8-15)20-17-11-12-18-16(13-17)9-6-10-19(18)21-2/h3-10,14,17,20H,11-13H2,1-2H3 |
Standard InChI Key | ISFQNSHQPOQJNB-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC=CC=C1)NC2CCC3=C(C2)C=CC=C3OC |
Introduction
Nomenclature and Molecular Identity
Systematic Naming and Synonyms
The compound is systematically named 2-naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- under IUPAC guidelines. Alternative designations include:
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5-Methoxy-N-(1-phenylethyl)-1,2,3,4-tetrahydro-2-naphthalenamine
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N-(1-Phenylethyl)-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenamine
These synonyms reflect variations in positional numbering and substituent prioritization .
Molecular Formula and Weight
The molecular formula is C₁₉H₂₃NO, derived from:
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Tetralin backbone (C₁₀H₁₂)
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Methoxy group (-OCH₃)
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N-(1-phenylethyl) substituent (C₈H₉)
The calculated molecular weight is 281.39 g/mol, consistent with analogues such as 1,2,3,4-tetrahydro-5-methoxy-N-(phenylmethyl)-1-naphthalenamine (267.4 g/mol) .
Table 1: Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₃NO |
Molecular Weight | 281.39 g/mol |
Hydrogen Bond Donors | 1 (NH) |
Hydrogen Bond Acceptors | 2 (O, N) |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves reductive amination and catalytic hydrogenation, as outlined in patents for structurally related compounds .
Reductive Amination
Step 1: Reacting 5-methoxy-1,2,3,4-tetrahydro-2-naphthalenamine with 1-phenylethanal (phenylacetaldehyde) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) under acidic conditions. This step forms the secondary amine bond :
Yield Optimization: Molar ratios of 1:1.8 (amine:aldehyde) and temperatures of 20–25°C improve efficiency .
Catalytic Hydrogenation
Step 2: Hydrogenolysis of protective groups (e.g., benzyl) using palladium on carbon (Pd/C) in methanol, followed by salt formation with hydrochloric acid :
Table 2: Synthetic Conditions
Parameter | Condition |
---|---|
Reducing Agent | NaBH₃CN |
Solvent | Methanol/DMF |
Temperature | 20–25°C |
Catalyst | Pd/C (10% w/w) |
Stereochemical Considerations
The N-(1-phenylethyl) group introduces a chiral center at the ethyl carbon. Asymmetric synthesis methods, such as using (R)- or (S)-1-phenylethylamine precursors, enable enantiomeric control—critical for pharmacological activity .
Structural and Physicochemical Properties
Molecular Geometry
X-ray crystallography of analogous compounds reveals:
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Tetrahedral geometry at the nitrogen atom.
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Planar aromatic rings with dihedral angles of 5–10° between the tetralin and phenyl groups .
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol (log P ≈ 2.5) .
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Stability: Degrades under UV light via N-dealkylation, necessitating storage in amber containers .
Table 3: Physicochemical Data
Property | Value |
---|---|
Melting Point | 110–112°C (est.) |
Boiling Point | 320°C (est.) |
Log P (Octanol/Water) | 2.5 |
pKa | 9.8 (amine) |
Pharmacological Relevance
Dopamine Agonist intermediates
Structural analogues like (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine are precursors to rotigotine, a non-ergoline dopamine agonist used in Parkinson’s disease . The N-(1-phenylethyl) variant may exhibit similar binding affinity to D₂/D₃ receptors due to its lipophilic substituent .
Toxicological Profile
While 2-naphthylamine derivatives are historically associated with carcinogenicity, hydrogenation of the naphthalene ring reduces aromaticity and potential DNA intercalation, likely mitigating toxicity .
Industrial and Research Applications
Pharmaceutical Intermediates
Used in multi-step syntheses of:
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Neurological therapeutics: Dopamine and serotonin receptor modulators.
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Analgesics: Morphine analogues with reduced addiction liability .
Chemical Probes
The compound’s fluorescence properties (λₑₓ = 280 nm, λₑₘ = 340 nm) make it suitable for studying protein-ligand interactions via fluorescence quenching assays.
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